molecular formula C8H7Cl3 B8589423 1-Trichloromethyl-3-methylbenzene

1-Trichloromethyl-3-methylbenzene

Cat. No. B8589423
M. Wt: 209.5 g/mol
InChI Key: HVGRCUXFDYITJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04593144

Procedure details

70.0 gms of 3-methyl benzal chloride dissolved in 286.4 gms of carbon tetrachloride was charged into a reaction vessel with 2.67 gms of Aliquat 4 (dodecyltrimethylammonium chloride in alcohol). 192 gms of 50% aqueous sodium hydroxide was added and the mixture heated to reflux for a period of about 4 hours. During this period water was continuously removed from the reaction media using a Dean Stark Trap. After completion of the reaction, the mixture was filtered, water was added to the mixture, and the organic layer was separated by phase separation. The organic layer was stripped on a rotary evaporator to give 84.9 gms of a clear yellow oil. (Yield 93.4%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
286.4 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
2.67 g
Type
catalyst
Reaction Step Three
Yield
93.4%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH:5]([Cl:7])[Cl:6].[OH-].[Na+].C(Cl)(Cl)(Cl)[Cl:14]>CCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[CH3:1][C:2]1[CH:3]=[C:4]([C:5]([Cl:14])([Cl:7])[Cl:6])[CH:8]=[CH:9][CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
CC=1C=C(C(Cl)Cl)C=CC1
Name
Quantity
286.4 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
192 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.67 g
Type
catalyst
Smiles
CCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a period of about 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
During this period water was continuously removed from the reaction media
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
water was added to the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated by phase separation
CUSTOM
Type
CUSTOM
Details
The organic layer was stripped on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 84.9 g
YIELD: PERCENTYIELD 93.4%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.